molecular formula C8H9NO2 B1314698 2,6-Dimethylnicotinic acid CAS No. 5860-71-9

2,6-Dimethylnicotinic acid

Cat. No. B1314698
CAS RN: 5860-71-9
M. Wt: 151.16 g/mol
InChI Key: LZKZDAMNFOVXBN-UHFFFAOYSA-N
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Description

2,6-Dimethylnicotinic acid (DMNA) is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It has gained attention in recent years due to its potential applications in various fields of research and industry.


Synthesis Analysis

Methyl groups of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid were deuterated by an H-D exchange reaction under conditions of 1% NaOD/D2O on heating . With a condensation reaction between the D-labeled nicotinic acid derivative and N-hydroxysuccinimide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, the nicotinoylating agents were prepared .


Molecular Structure Analysis

The IUPAC name for 2,6-Dimethylnicotinic acid is 2,6-dimethylpyridine-3-carboxylic acid . The InChI code is 1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) and the InChI key is LZKZDAMNFOVXBN-UHFFFAOYSA-N . The Canonical SMILES is CC1=NC(=C(C=C1)C(=O)O)C .


Chemical Reactions Analysis

One proposed mechanism is the action of niacin’s antilipolytic effect, thought to be mediated via nicotinic acid receptors . An alternate mechanism recently uncovered is the ability of niacin to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethylnicotinic acid is 151.16 g/mol . The exact mass is 151.063328530 g/mol and the monoisotopic mass is 151.063328530 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

2,6-Dimethylnicotinic acid and its derivatives have been explored for various synthetic pathways and chemical properties, contributing significantly to heterocyclic chemistry. For instance, the synthesis of 2-amino-4,6-dimethylnicotinic acid arylamides has led to the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, revealing its potential in the synthesis of complex heterocyclic compounds (Demina & Konshin, 1992). Further, the chemical oxidation of 2,6-dimethylaniline, a closely related compound, in the Fenton process has provided insights into the oxidative degradation pathways of organic pollutants, highlighting its relevance in environmental chemistry (Masomboon, Ratanatamskul, & Lu, 2009).

Pharmacological Potential

2,6-Dimethylnicotinic acid derivatives have also been investigated for their pharmacological potential. Notably, the synthesis and anxiolytic activity of 4-amino-2,6-dimethylnicotinic acid esters and amides were studied, leading to the identification of new potential anxiolytics. This research underlines the importance of 2,6-dimethylnicotinic acid derivatives in developing novel therapeutic agents (Glozman et al., 2001).

Environmental and Analytical Applications

The degradation of related compounds like 2,6-dimethylaniline by hydroxyl radicals has been explored, yielding critical insights into the mechanisms of environmental remediation of aromatic amine pollutants. Such studies are pivotal for understanding and improving the degradation processes of organic contaminants in water treatment technologies (Boonrattanakij, Lu, & Anotai, 2009).

Material Science and Biodegradation

Research on the biodegradation of plastic monomers like 2,6-dimethylphenol by specific bacteria has provided promising pathways for addressing environmental pollution by plastic materials. This area of study is crucial for developing bioremediation strategies for plastic waste, showcasing the broader applicability of research related to 2,6-dimethylnicotinic acid and its derivatives (Ji et al., 2019).

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZDAMNFOVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471012
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylnicotinic acid

CAS RN

5860-71-9
Record name 2,6-Dimethylnicotinic acid
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Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 2,6-dimethylnicotinic acid in protein analysis?

A: 2,6-Dimethylnicotinic acid serves as a valuable building block for creating reagents used in protein analysis. Specifically, its deuterated derivatives, like 1-(2,6-dimethyl[D(6)]nicotinoyloxy)succinimide, can be used to modify the N-terminal of proteins []. This modification can be helpful for various analytical techniques and studies related to protein structure and function.

Q2: How is deuterium incorporated into the methyl groups of 2,6-dimethylnicotinic acid?

A: Deuterium can be introduced into the methyl groups of 2,6-dimethylnicotinic acid through an H-D exchange reaction. This reaction occurs when the compound is heated in a solution of 1% sodium deuteroxide (NaOD) in deuterium oxide (D2O) []. This process effectively replaces hydrogen atoms in the methyl groups with deuterium atoms.

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